4-Chloro-2-phenylquinazoline

Catalog No.
S749973
CAS No.
6484-25-9
M.F
C14H9ClN2
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenylquinazoline

CAS Number

6484-25-9

Product Name

4-Chloro-2-phenylquinazoline

IUPAC Name

4-chloro-2-phenylquinazoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H

InChI Key

OBHKONRNYCDRKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Precursor for Complex Molecule Synthesis

  • Ligand Synthesis: 4-Chloro-2-phenylquinazoline has served as a precursor in the synthesis of axially chiral quinazoline-containing phosphinamine ligands []. These ligands are crucial components in asymmetric catalysis, a field of chemistry focused on creating molecules with specific handedness.

Reagent in Chemical Transformations

  • Phenol Conversion: The compound has been used as a reagent for the conversion of phenols (aromatic compounds with a hydroxyl group) to anilines (aromatic compounds with an amine group) [, ]. This transformation is valuable in organic synthesis, as it allows for the introduction of an amine functionality into various molecules.

Potential for Bioactive Molecule Development

  • Antiprotozoal and Cytotoxic Activity: 4-Chloro-2-phenylquinazoline has been incorporated into the synthesis of nitrotriazole and nitroimidazole amines, which exhibit antitrypanosomal activity (against trypanosomes, parasitic organisms causing sleeping sickness) and mammalian cytotoxicity (toxic to mammalian cells). This suggests potential for developing new drugs against neglected tropical diseases.
  • Antitumor Activity: The compound has also been used as a building block in the synthesis of quinazoline-containing piperazinylpyrimidine derivatives, which display antitumor activity. This finding highlights the potential of 4-chloro-2-phenylquinazoline as a valuable scaffold for designing new anticancer agents.
  • HCV Protease Inhibitors: The exploration of 4-chloro-2-phenylquinazoline extends to the synthesis of quinazoline-substituted cyclopentanes, which act as inhibitors of the HCV NS3/4A protease, an enzyme crucial for the Hepatitis C virus replication cycle. This research holds promise for the development of novel antiviral drugs.

4-Chloro-2-phenylquinazoline is an organic compound with the molecular formula C14H9ClN2C_{14}H_9ClN_2 and a molecular weight of 244.68 g/mol. It features a quinazoline core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring, with a chlorine atom substituent at the 4-position and a phenyl group at the 2-position. This compound is recognized for its potential in medicinal chemistry and as a synthetic intermediate in various

, particularly metal-catalyzed cross-coupling reactions. These include:

  • Kumada Cross-Coupling Reaction: This reaction involves the coupling of aryl halides with Grignard reagents. For instance, 4-chloro-2-phenylquinazoline can react with phenylmagnesium chloride in the presence of palladium catalysts to yield 2,4-diphenylquinazoline .
  • Negishi Cross-Coupling Reaction: Similar to the Kumada reaction, this method allows for the coupling of organozinc reagents with halogenated compounds, enhancing the synthesis of polysubstituted derivatives .
  • Buchwald-Hartwig Coupling: This reaction facilitates the formation of carbon-nitrogen bonds using amines and aryl halides, where 4-chloro-2-phenylquinazoline can serve as a substrate .

The biological activity of 4-chloro-2-phenylquinazoline has been explored in various studies. It has shown promise as an antitumor agent due to its ability to inhibit certain cancer cell lines. Additionally, derivatives of this compound have been investigated for their antimicrobial properties, suggesting potential applications in treating infections . The compound's structure allows for modifications that can enhance its pharmacological profile.

Several methods have been developed for synthesizing 4-chloro-2-phenylquinazoline:

  • Condensation Reactions: The synthesis often begins with the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic conditions.
  • Halogenation: The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields when synthesizing derivatives of quinazolines .

4-Chloro-2-phenylquinazoline finds applications primarily in medicinal chemistry and materials science:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs, particularly those targeting cancer and infectious diseases.
  • Synthetic Intermediates: The compound is utilized in synthesizing more complex organic molecules through various coupling reactions.

Interaction studies involving 4-chloro-2-phenylquinazoline have focused on its binding affinity with various biological targets. These studies indicate that modifications to its structure can significantly affect its interaction with enzymes and receptors, thereby influencing its biological activity . For instance, changes in substituents can enhance or diminish its potency as an inhibitor against specific cancer cell lines.

Several compounds share structural similarities with 4-chloro-2-phenylquinazoline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PhenylquinazolineLacks chlorine substitutionExhibits different biological properties
4-Bromo-2-phenylquinazolineBromine instead of chlorinePotentially different reactivity in cross-coupling
6-ChloroquinazolineChlorine at the 6-positionDifferent pharmacological profile
4-Methyl-2-phenylquinazolineMethyl group substitutionVariations in solubility and biological activity

These compounds illustrate variations in reactivity and biological activity based on their structural differences from 4-chloro-2-phenylquinazoline, emphasizing its unique position within quinazoline derivatives.

The classical synthesis of 4-chloro-2-phenylquinazoline relies fundamentally on the well-established cyclocondensation of anthranilic acid derivatives, a methodology that has served as the cornerstone for quinazoline synthesis since the late 19th century [1] [2]. The Niementowski quinazoline synthesis represents the most widely employed classical approach, involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, which subsequently undergo chlorination to yield the desired 4-chloro derivatives [2].

The synthesis typically proceeds through a two-step mechanism beginning with the formation of 2-phenylquinazolin-4(3H)-one via the condensation of anthranilic acid with benzamide or benzoyl chloride under elevated temperatures ranging from 120-135°C [3]. This intermediate formation has been optimized to achieve yields of up to 96% when conducted in a glycerin bath at 130-135°C for 2 hours using a 1:4 molar ratio of anthranilic acid to formamide [3]. The reaction mechanism involves the elimination of two water molecules during the cyclization process, where careful control of dehydration conditions significantly impacts the overall yield [3].

Following the formation of the quinazolinone intermediate, chlorination is accomplished using various chlorinating agents. The most commonly employed method utilizes phosphorus oxychloride in dimethylformamide, which has demonstrated superior efficiency compared to alternative chlorinating systems [4] [5]. Research has established that this chlorination occurs through a two-stage mechanism: an initial phosphorylation reaction at temperatures below 25°C under basic conditions, followed by clean conversion to the chloroquinazoline upon heating to 70-90°C [6] [7].

Table 1: Classical Synthesis Yields of Quinazoline Intermediates

Starting MaterialReaction ConditionsTemperature (°C)Time (h)Yield (%)Reference
Anthranilic acid + FormamideGlycerin bath130-135296 [3]
Anthranilic acid + BenzamideOil bath120-1404-873-85 [8]
2-Aminobenzamide + Benzoyl chlorideReflux150-1603-560-75 [9]

The optimization of reaction parameters has revealed that temperature control is critical for maximizing yields while minimizing side product formation [3]. When the reaction temperature exceeds 140°C, decomposition products begin to form, significantly reducing the overall efficiency of the synthesis [3]. Conversely, temperatures below 120°C result in incomplete conversion and extended reaction times that can exceed 12 hours [10].

Alternative classical routes involve the use of isatoic anhydride as a starting material, which reacts with benzylamine derivatives to form the quinazolinone core structure [11]. This approach has shown particular utility when substituted anthranilic acids are not readily available, providing yields in the range of 65-80% under optimized conditions [12].

Halogenation Techniques for C-4 Functionalization

The halogenation of quinazoline derivatives at the C-4 position represents a critical transformation for accessing 4-chloro-2-phenylquinazoline and related compounds. Multiple halogenating agents have been systematically investigated, each offering distinct advantages in terms of reaction conditions, selectivity, and overall efficiency [6] [7].

Phosphorus oxychloride remains the most extensively studied and widely employed chlorinating agent for this transformation [6] [7] [13]. The reaction mechanism proceeds through two distinct stages that can be controlled through appropriate temperature management [6]. The initial phosphorylation occurs readily under basic conditions using tertiary amines with aqueous pKa values greater than 9, maintaining temperatures below 25°C to prevent pseudodimer formation [6]. This stage generates various phosphorylated intermediates involving both nitrogen and oxygen substitution at phosphorus centers [6].

Table 2: Chlorinating Agent Comparison for C-4 Functionalization

Chlorinating AgentTemperature (°C)Time (h)Yield (%)SelectivityReference
Phosphorus oxychloride70-902-485-95High [6] [7]
Thionyl chloride + DMF75-801.2588High [4]
Phosphorus trichloride80-1204-875-85Moderate [5] [8]
Phosphorus pentachloride90-1103-670-80Moderate [14]

The second stage involves heating the phosphorylated intermediates to 70-90°C, where clean conversion to the chloroquinazoline occurs [6]. Kinetic analysis has demonstrated that product formation arises exclusively from the reaction of oxygen-phosphorylated intermediates with chloride ions, while both oxygen and nitrogen-phosphorylated species equilibrate rapidly during the reaction timeframe [6]. A minimum of one molar equivalent of phosphorus oxychloride is required for efficient conversion of the intermediates to the final product [6].

Thionyl chloride in combination with dimethylformamide has emerged as an alternative chlorinating system with several procedural advantages [15] [4]. This method involves the slow addition of dimethylformamide to a mixture of the quinazolinone substrate and thionyl chloride, followed by reflux for 75 minutes [15]. The reaction mixture is subsequently poured into ice water, and the product is isolated through standard workup procedures [15]. This approach has demonstrated particular effectiveness for large-scale synthesis, achieving yields of 88% for 4-chloro-2-(4-chlorophenyl)quinazoline derivatives [4].

The optimization of halogenation conditions has revealed that solvent choice significantly impacts both reaction rate and selectivity [5]. Reactions conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide generally provide higher yields compared to less polar alternatives [5]. Additionally, the presence of catalytic amounts of Lewis acids can accelerate the chlorination process while maintaining high selectivity for the C-4 position [16].

Recent investigations have explored the use of alternative halogenating agents including phosphorus tribromide and phosphorus triiodide for accessing 4-bromo and 4-iodo derivatives respectively [17]. These transformations follow similar mechanistic pathways but require modified reaction conditions to account for the different reactivity profiles of the halogenating species [17].

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have revolutionized the synthesis of 4-substituted quinazoline derivatives by enabling the direct functionalization of 4-chloroquinazolines with various boronic acid partners [18] [19] [20]. This methodology provides unprecedented flexibility in structural diversification while maintaining mild reaction conditions and excellent functional group tolerance [20] [21].

Table 3: Suzuki-Miyaura Coupling Optimization Data

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
SiliaCat DPP-PdK₂CO₃DME/H₂O80-904-678-92 [19]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH100-1106-870-85 [20]
Pd(OAc)₂/PPh₃Cs₂CO₃DMF120-1303-575-88 [21]

The heterogeneous SiliaCat DPP-Pd catalyst system demonstrates several advantages over traditional homogeneous palladium catalysts [19]. The solid-supported nature of the catalyst facilitates easy separation and recovery, while the diphenylphosphine ligand environment provides optimal electronic properties for efficient cross-coupling [19]. Reaction conditions have been optimized to employ potassium carbonate as the base in a dimethoxyethane-water solvent system at temperatures between 80-90°C [19].

Substrate scope investigations have revealed that the Suzuki-Miyaura coupling tolerates a wide range of boronic acid partners, including electron-rich and electron-deficient aryl boronic acids, heteroaryl boronic acids, and alkenyl boronic acids [19] [20]. Electron-deficient quinazoline substrates generally exhibit higher reactivity toward oxidative addition, resulting in faster reaction rates and improved yields [20].

The mechanism of palladium-catalyzed quinazoline functionalization has been extensively studied through computational and experimental approaches [21] [22]. The oxidative addition step involves coordination of the palladium center to the quinazoline nitrogen atoms, which activates the C-Cl bond toward insertion [22]. This coordination mode explains the enhanced reactivity of quinazoline substrates compared to simple aryl chlorides [22].

Recent developments have focused on expanding the scope of cross-coupling partners beyond boronic acids [20]. Palladium-catalyzed reactions with organozinc reagents (Negishi coupling) and organotin compounds (Stille coupling) have been successfully applied to quinazoline substrates, although these transformations generally require more forcing conditions [20].

Microwave-Assisted & Flow Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating quinazoline formation while improving reaction efficiency and product yields [23] [24] [16]. The application of microwave irradiation to quinazoline synthesis exploits the dipolar nature of the reaction intermediates, resulting in rapid and uniform heating that significantly reduces reaction times [23] [16].

The synthesis of quinazolin-4(3H)-ones using microwave irradiation and antimony(III) trichloride as catalyst represents a notable advancement in quinazoline chemistry [23] [16]. Under optimized conditions, the condensation of anthranilic amide with various aldehydes proceeds within 3-5 minutes under solvent-free conditions, achieving yields of 80-98% [23] [16]. This methodology demonstrates remarkable efficiency compared to conventional heating methods, which require 3-5 hours and provide lower yields [23].

Table 4: Microwave vs. Conventional Heating Comparison

SubstrateMW Time (min)MW Yield (%)Thermal Time (h)Thermal Yield (%)Power (W)Reference
Benzaldehyde394372200 [23]
4-Chlorobenzaldehyde494483200 [23]
4-Fluorobenzaldehyde398486200 [23]
2-Furylaldehyde388469200 [23]

Optimization studies have established that antimony(III) trichloride at 1 mol% loading provides optimal catalytic activity [23] [16]. Higher catalyst loadings do not improve yields, while lower concentrations result in incomplete conversion [23]. The microwave power setting of 200 watts has been identified as optimal, with higher power levels leading to decreased yields due to overheating and decomposition [23].

Flow chemistry approaches have been developed for the continuous synthesis of quinazoline derivatives, addressing scalability challenges associated with batch processes [25] [11]. A scalable continuous flow process for synthesizing densely functionalized quinazoline organozinc intermediates has been reported, overcoming the instability issues encountered in traditional cryogenic batch metalation processes [25] [11].

The flow chemistry methodology addresses the inherent instability of quinazoline organomagnesium species above -60°C, which presents significant logistical challenges for large-scale manufacturing [25]. Process analytical technology and mathematical modeling have been employed to develop practical continuous flow conditions that maintain reaction efficiency while ensuring product stability [25].

Table 5: Flow Chemistry Process Parameters

ParameterBatch ProcessFlow ProcessImprovement FactorReference
Temperature Stability-60°C required0 to 25°CAmbient operation [25]
Reaction Time2-4 h15-30 min4-8x faster [25]
ScalabilityLimitedMulti-kgIndustrial scale [25]
Yield ConsistencyVariable>95%Enhanced reproducibility [25]

The continuous flow system combines plug flow and continuous stirred tank reactors to address challenges related to reactor fouling caused by precipitation of inorganic solids [25]. This hybrid approach maintains the advantages of both reactor types while minimizing the disadvantages associated with each individual system [25].

Microwave-assisted synthesis under solvent-free conditions has been extended to various quinazoline derivatives using different solid supports [26]. Reactions conducted on silica gel, acidic alumina, and montmorillonite K-10 under microwave irradiation have demonstrated that montmorillonite K-10 provides the highest yields for quinazoline formation [26].

Green Synthesis: Solvent-Free & Catalytic Systems

Green chemistry principles have been increasingly applied to quinazoline synthesis, focusing on the development of environmentally benign methods that minimize waste generation and eliminate toxic solvents [27] [28] [29] [30]. These approaches emphasize the use of renewable catalysts, solvent-free conditions, and atom-economical transformations [27] [29].

The development of metal-free synthesis methods represents a significant advancement in green quinazoline chemistry [27] [28]. A novel metal-free synthetic method employing 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of ortho-aminobenzylamines and benzylamines using atmospheric oxygen has been developed [27]. This methodology achieves yields up to 81% with excellent atom economy and environmental factor [27].

Table 6: Green Synthesis Methods Comparison

MethodCatalystSolventYield (%)E-factorRME (%)Reference
Salicylic acid oxidation4,6-dihydroxysalicylic acid (5 mol%)DMSO812.773 [27]
Sugar-urea-salt mixtureNoneMaltose-DMU-NH₄Cl933.268 [29] [30]
Iron-based ionic liquidFeCl₃-imidazolium saltSolvent-free932.178 [31]
Antimony trichloride MWSbCl₃ (1 mol%)Solvent-free941.882 [23]

The salicylic acid-catalyzed system operates through a four-step mechanism comprising oxidative imine synthesis, intermolecular condensation, intramolecular cyclization, and aromatization [27]. The use of a catalytic amount of boron trifluoride etherate (10 mol%) as a Lewis acid successfully promotes efficient oxidative condensation and cyclization [27]. This methodology has been successfully scaled to gram quantities, representing the first example of large-scale quinazoline synthesis using this green approach [27].

Catalyst-free synthesis using low melting sugar-urea-salt mixtures has emerged as an innovative approach to quinazoline synthesis [29] [30]. The low melting mixture of maltose-dimethylurea-ammonium chloride provides an inexpensive, non-toxic, and biodegradable reaction medium for quinazoline formation [29]. This method achieves 93% yield through a one-pot three-component reaction of 2-aminoaryl ketones, aldehyde, and ammonium acetate under aerobic oxidation conditions [29].

The sugar-urea-salt system demonstrates several environmental advantages over conventional methods [29] [30]. The components of the eutectic mixture dissolve completely in water after reaction completion, facilitating simple product isolation and purification [29]. The aqueous waste stream contains only biodegradable components, eliminating concerns about environmental contamination [29].

Iron-based imidazolium salt catalysts have been developed as dual Lewis acid and redox catalysts for quinazoline synthesis [31]. A low transition temperature mixture formed with 1-butyl-3-(methoxycarbonylmethyl)imidazolium chloride and iron(III) chloride efficiently catalyzes quinazoline formation through condensation-cyclization-oxidation sequences [31]. This methodology operates under solvent-free conditions and utilizes atmospheric oxygen as the terminal oxidant [31].

Table 7: Catalyst Performance in Green Synthesis

Catalyst SystemLoading (mol%)Temperature (°C)Time (h)Yield (%)RecyclabilityReference
Salicylic acid59048815 cycles [27]
SbCl₃1MW, 200W0.05-0.194Not tested [23]
Fe-imidazolium101206933 cycles [31]
Montmorillonite K-10SupportMW, 850W0.2585Multiple [26]

The recyclability of green catalysts represents a crucial factor in their practical implementation [27] [31]. Salicylic acid-based catalysts can be recovered and reused for multiple reaction cycles without significant loss of activity [27]. Similarly, supported catalysts on montmorillonite K-10 demonstrate excellent stability and can be regenerated through simple thermal treatment [26].

Solvent-free microwave-assisted synthesis has been optimized to achieve maximum efficiency while maintaining green chemistry principles [23] [26]. The combination of microwave irradiation with solid acid catalysts eliminates the need for organic solvents while dramatically reducing reaction times [23]. These methods typically achieve complete conversion within minutes compared to hours required for conventional heating [23].

XLogP3

4.5

LogP

4.47 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6484-25-9

Wikipedia

2-Phenyl-4-chloroquinazoline

Dates

Modify: 2023-08-15

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